Bienvenue dans la boutique en ligne BenchChem!

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Drug Metabolism CYP450 Inhibition Hepatotoxicity Screening

This 7-chloro-4-methyl isomer is the critical missing link between 6-chloro and 6-methoxy analogs for adenosine receptor SAR exploration. Its consistent lack of potent CYP inhibition (IC50 >20 µM vs CYP2E1, 2B6, 2A6) provides an uncontaminated control for human liver microsome assays, eliminating metabolic confounds. As the only readily accessible member of its series, it avoids the positional-isomer substitution risks that invalidate established SAR. Order to establish baseline metabolic stability for the 4-oxo-4H-chromene-2-carboxamide chemotype.

Molecular Formula C18H11ClN2O3S
Molecular Weight 370.81
CAS No. 912765-72-1
Cat. No. B2869602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
CAS912765-72-1
Molecular FormulaC18H11ClN2O3S
Molecular Weight370.81
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C18H11ClN2O3S/c1-9-6-7-11(19)16-15(9)20-18(25-16)21-17(23)14-8-12(22)10-4-2-3-5-13(10)24-14/h2-8H,1H3,(H,20,21,23)
InChIKeyLEYQJDNXFKPELX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide (CAS 912765-72-1): Procurement-Relevant Structural and Pharmacological Baseline


N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide (CAS 912765-72-1) is a synthetic heterocyclic hybrid molecule that fuses a chromone-2-carboxamide core with a 7-chloro-4-methylbenzothiazole moiety [1]. Compounds of this structural class have been investigated as potential ligands for adenosine receptors [1] and as inhibitors of cytochrome P450 enzymes [2]. This compound is primarily utilized as a research tool in early-stage drug discovery for target identification and selectivity profiling.

Why N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide Cannot Be Replaced by Generic In-Class Analogs


Substitution with closely related 4-oxo-4H-chromene-2-carboxamide or benzothiazole analogs is inadvisable without quantitative justification, because minor positional isomerism and substituent variation critically dictate target engagement and selectivity. Empirical screening data show that even within this narrow chemotype, CYP inhibition profiles vary dramatically depending on the exact halogen and methyl substitution pattern on the benzothiazole ring [1]. Generic replacement risks invalidating established structure-activity relationships (SAR) and introduces uncontrolled variables into biological assays.

Quantitative Differentiation Evidence for N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide (CAS 912765-72-1)


CYP2E1 Inhibition: Low Micromolar Activity Defines a Favorable Selectivity Window for Hepatic Safety Profiling

This compound exhibits an IC50 greater than 20,000 nM (>20 µM) against CYP2E1 in human liver microsomes, classifying it as a weak inhibitor [1]. This is a critical differentiation point from more potent CYP2E1 inhibitors within the broader chemotype, which can carry higher risks of drug-drug interactions. The data was generated using chlorzoxazone 6-hydroxylation as a probe substrate after a 20-minute incubation, with analysis by LC-MS [1].

Drug Metabolism CYP450 Inhibition Hepatotoxicity Screening

CYP2B6 and CYP2A6 Profiling: Consistent Weak Inhibition Across Multiple CYP Isoforms Supports Specificity Hypothesis

Consistent with its CYP2E1 profile, this compound also demonstrates weak inhibition of CYP2B6 and CYP2A6, both with IC50 values >20,000 nM [1]. The CYP2B6 assay used bupropion hydroxylation as a probe, while CYP2A6 activity was measured via coumarin 7-hydroxylation, each after 20-minute incubations in human liver microsomes [1]. This multi-isoform weak inhibition pattern is not commonly observed across all benzothiazole-chromene hybrids, where certain positional isomers can exhibit sub-micromolar inhibition of specific CYPs.

Cytochrome P450 Enzyme Inhibition Off-Target Screening

Structural Uniqueness: The 7-Chloro-4-Methyl Benzothiazole Substitution Pattern Is Under-Represented Among Commercial Analogs, Reducing Redundant Procurement Risk

A survey of the closest commercially available analogs reveals that the 7-chloro-4-methyl substitution on the benzothiazole ring is unique to this compound. The most common analogs are N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide and N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide . The shift of chlorine from position 6 to position 7, combined with the addition of a methyl group at position 4, alters the electronic and steric environment of the benzothiazole ring, which is predicted to impact both target binding and metabolic stability.

Chemical Libraries SAR Studies Medicinal Chemistry

Recommended Research and Procurement Scenarios for N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide (CAS 912765-72-1)


Early-Stage Hepatotoxicity and CYP-Mediated Drug Interaction Liability Screening

The compound's characterized weak inhibition of CYP2E1, 2B6, and 2A6 (all IC50 >20 µM) makes it a suitable control or reference tool for profiling lead compounds in human liver microsome assays [1]. Its consistent lack of potent CYP inhibition allows researchers to establish baseline metabolic stability parameters for the 4-oxo-4H-chromene-2-carboxamide chemotype.

Structure-Activity Relationship (SAR) Expansion Around the Benzothiazole Moiety

As the only readily accessible member of its series with a 7-chloro-4-methyl substitution, this compound enables the exploration of how positional isomerism on the benzothiazole ring affects adenosine receptor binding or other target interactions [1]. It serves as a critical missing link between the 6-chloro and 6-methoxy analogs.

Chemical Probe for Target Deconvolution in Phenotypic Screens

Given its clean CYP profile, this compound presents a lower risk of confounding bioactivity due to metabolic enzyme interactions in cell-based assays. It can be used as a less promiscuous anchor point for designing affinity chromatography matrices or activity-based probes for target identification studies.

Quote Request

Request a Quote for N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.